1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BP-554 involves the reaction of 1-(3-chloropropyl)-4-phenylpiperazine with 3,4-methylenedioxyphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for BP-554 are not widely documented. the synthesis likely follows similar routes as laboratory synthesis, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
BP-554 undergoes various chemical reactions, including:
Oxidation: BP-554 can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions involving BP-554 are less common.
Substitution: BP-554 can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of BP-554.
Scientific Research Applications
BP-554 has several scientific research applications, particularly in the fields of neuroscience and pharmacology :
Neuroscience: BP-554 is used to study the function of the 5-HT1A receptor and its role in neurotransmission.
Pharmacology: It is employed in research on anxiety and depression due to its agonist activity at the 5-HT1A receptor.
Medicine: BP-554 has potential therapeutic applications in treating mood disorders and other conditions related to serotonin dysregulation.
Mechanism of Action
BP-554 exerts its effects by selectively binding to and activating the 5-HT1A receptor. This receptor is a G protein-coupled receptor that, when activated, inhibits adenylate cyclase activity, leading to decreased levels of cyclic adenosine monophosphate (cAMP). This results in the modulation of neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
8-OH-DPAT: Another selective 5-HT1A receptor agonist with similar pharmacological properties.
Buspirone: A partial agonist at the 5-HT1A receptor used clinically for anxiety disorders.
Uniqueness
BP-554 is unique in its high selectivity and affinity for the 5-HT1A receptor compared to other receptors such as 5-HT2, α2-adrenergic, dopamine D2, and benzodiazepine receptors . This selectivity makes it a valuable tool in research focused on the 5-HT1A receptor.
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19/h1-3,5-8,15H,4,9-14,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSNBQDZGKZEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70232078 | |
Record name | BP 554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82900-57-0 | |
Record name | BP 554 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082900570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BP 554 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70232078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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